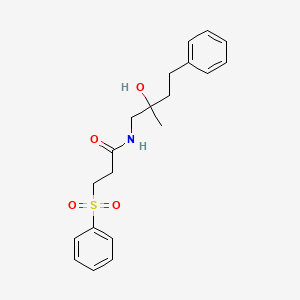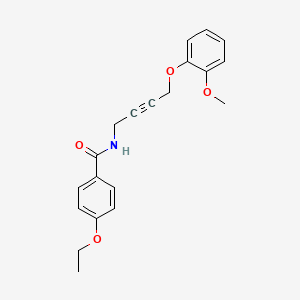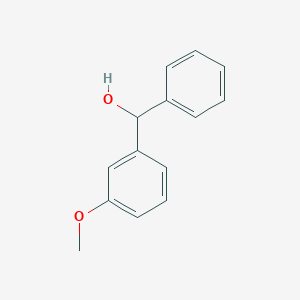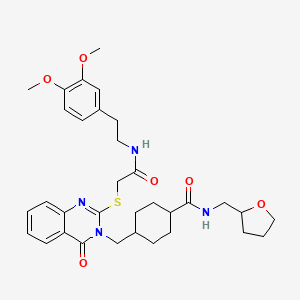
N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylsulfonyl)propanamide, also known as GW0742, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. GW0742 has been extensively studied for its potential therapeutic applications in metabolic disorders, cardiovascular diseases, and cancer.
Mechanism of Action
N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylsulfonyl)propanamide activates PPARδ by binding to its ligand-binding domain, leading to the recruitment of co-activators and the subsequent transcriptional activation of target genes. PPARδ regulates the expression of genes involved in lipid metabolism, glucose uptake, and inflammation. Activation of PPARδ by N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylsulfonyl)propanamide has been shown to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, while decreasing the expression of genes involved in lipogenesis and inflammation.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylsulfonyl)propanamide has been found to have several biochemical and physiological effects in various tissues and organs. In skeletal muscle, N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylsulfonyl)propanamide has been shown to increase glucose uptake and enhance fatty acid oxidation, leading to improved insulin sensitivity. In adipose tissue, N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylsulfonyl)propanamide has been found to reduce inflammation and promote browning of white adipose tissue, which may have implications for the treatment of obesity. In the heart, N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylsulfonyl)propanamide has been shown to protect against ischemia-reperfusion injury and improve cardiac function.
Advantages and Limitations for Lab Experiments
N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylsulfonyl)propanamide has several advantages for use in laboratory experiments. It is highly selective for PPARδ and does not activate other PPAR subtypes, which reduces the risk of off-target effects. It is also stable and can be administered orally, which makes it convenient for use in animal studies. However, N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylsulfonyl)propanamide has some limitations. It has a relatively short half-life, which may limit its efficacy in some experimental settings. It is also relatively expensive compared to other PPARδ agonists.
Future Directions
There are several future directions for research on N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylsulfonyl)propanamide. One area of interest is its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Further studies are needed to determine the optimal dosing and duration of treatment, as well as the potential side effects of long-term use. Another area of interest is its potential use in the prevention and treatment of cardiovascular diseases, such as atherosclerosis and myocardial infarction. Finally, N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylsulfonyl)propanamide may have potential applications in cancer therapy, as PPARδ has been shown to have anti-tumor effects in some types of cancer. Further studies are needed to determine the efficacy and safety of N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylsulfonyl)propanamide in these settings.
Synthesis Methods
N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylsulfonyl)propanamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-phenylbutyric acid with 2-methyl-2-butanol to form the corresponding ester, which is then converted to the amide using 3-phenylsulfonylpropanoyl chloride. The final product is obtained by purification through column chromatography.
Scientific Research Applications
N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylsulfonyl)propanamide has been widely used in scientific research to investigate the role of PPARδ in various physiological and pathological conditions. It has been shown to improve insulin sensitivity, reduce inflammation, and promote fatty acid oxidation in animal models of obesity and type 2 diabetes. N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylsulfonyl)propanamide has also been found to protect against atherosclerosis and myocardial infarction by increasing high-density lipoprotein cholesterol and reducing oxidative stress.
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-20(23,14-12-17-8-4-2-5-9-17)16-21-19(22)13-15-26(24,25)18-10-6-3-7-11-18/h2-11,23H,12-16H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQAJWIFOSGYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylsulfonyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2937888.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2937889.png)

![5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2937893.png)



![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2937898.png)
![(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2937901.png)

![(E)-8-fluoro-3-((4-methoxybenzylidene)amino)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2937903.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2937904.png)

![6',7'-dimethoxy-3',4'-dihydro-2'H-spiro[indole-3,1'-isoquinolin]-2(1H)-one](/img/structure/B2937910.png)